molecular formula C9H10N2O3 B1598365 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 98953-13-0

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No. B1598365
CAS RN: 98953-13-0
M. Wt: 194.19 g/mol
InChI Key: YENPHHQNXHYBCE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is typically in the form of a powder .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4 benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using 1,4-benzodioxane-2-carboxylic acid methyl ester as the substrate . The process involves the use of an efficient nitro-Grela catalyst at ppm levels for ring-closing metathesis .


Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide is 1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The compound has been involved in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines . The process uses a versatile catalyst system [Ir(cod)Cl]2/BIDIME-dimer, and DFT calculations reveal that the selectivity of the process is controlled by the protonation step .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 141-142 degrees Celsius .

Scientific Research Applications

  • Medicinal Chemistry

    • The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates .
    • The 2,3-dihydrobenzodioxine substructure’s versatility stems from its ability to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner .
    • This has led to the exploration of diverse chemical derivatives and analogs to fine-tune the pharmacological properties of compounds containing this motif .
    • For instance, 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine is useful to synthetize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
  • High-Energy-Density Material

    • 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD), a completely nitrated aromatic ring 1,4-benzodioxane derivative, is a promising high-energy-density material .
    • The convenient method of TNBD synthesis was developed (yield = 81%). The detailed structure of this compound was investigated by X-ray crystallography .
    • The results of the thermal analysis (TG) obtained with twice re-crystallized material revealed the onset at 240 °C (partial sublimation started) and melting at 286 °C .
    • The detonation properties of TNBD calculated by the EXPLO 5 code were slightly superior in comparison to standard high-energy material—tetryl (detonation velocity of TNBD—7727 m/s; detonation pressure—278 kbar; and tetryl—7570 m/s and 226.4 kbar at 1.614 g/cm 3, or 260 kbar at higher density at 1.71 g/cm 3 .
  • Pharmaceutical Research

    • 2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds and have received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .
    • They have been used as anticancer agents, artificial sweeteners, estrogenic agent, antioxidant, serotonin (5-HT 2C) inhibitor, and antimycotic agent .
  • Enantioselective Synthesis

    • A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes has been reported .
    • The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst .
    • Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
    • Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
  • Pharmaceutical Development

    • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine are useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
    • The precise configuration of molecules is a crucial determinant of their pharmacological properties .
  • Inhibition of Cholinestrases and Lipoxygenase Enzymes

    • Some compounds containing the 2,3-Dihydro-1,4-benzodioxine substructure have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
  • Enantioselective Synthesis

    • A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes has been reported .
    • The starting 1,4-benzodioxines were readily synthesized via ring closing metathesis using an efficient nitro-Grela catalyst .
    • Excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .
    • Enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
  • Pharmaceutical Development

    • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine are useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor .
    • The precise configuration of molecules is a crucial determinant of their pharmacological properties .
  • Inhibition of Cholinestrases and Lipoxygenase Enzymes

    • Some compounds containing the 2,3-Dihydro-1,4-benzodioxine substructure have shown moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENPHHQNXHYBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398085
Record name 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-6-carbohydrazide

CAS RN

98953-13-0
Record name 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
The N′‐benzoyl group of N‐tert‐butyl‐N′‐benzoyl‐3,5‐dimethylbenzohydrazide (1) was converted to a series of benzoheterocyclecarbonyl groups in order to investigate the …
Number of citations: 54 onlinelibrary.wiley.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
A series of N′‐benzoheterocyclecarbonyl‐N‐tert‐butyl‐3,5‐dimethylbenzohydrazide analogues possessing a variety of substituents on the benzene rings of the benzoheterocyle …
Number of citations: 60 onlinelibrary.wiley.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
Nineteen analogues were synthesized by modifying the tert‐butylhydrazine moieties of N′‐tert‐butyl‐N′‐(3,5‐dimethylbenzoyl)‐5‐methyl‐2,3‐dihydro‐1,4‐benzodioxine‐6‐…
Number of citations: 42 onlinelibrary.wiley.com
XL Deng, L Zhang, XP Hu, B Yin, P Liang… - Chinese Chemical …, 2016 - Elsevier
Based on the similarities in the conformation of VS008 (N-(4-methylphenyl)-3-(tert-butyl)-1-(phenylmethyl)-1H-pyrazole-5-carboxamide) and BYIO6830 (N′-(3,5-dimethylbenzoyl)-N′-…
Number of citations: 26 www.sciencedirect.com
CH Mao, KL Wang, ZW Wang, XM Ou… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel N′-tert-butyl- N′-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide derivatives were synthesized, and their larvicidal activities against Oriental armyworm …
Number of citations: 23 www.sciencedirect.com
RG Savchenko, RM Limantseva, GV Benkovskaya… - Chemical Papers, 2023 - Springer
New eco-friendly approaches were proposed for the synthesis of cis-cyclopentene-annulated heterocyclic compounds containing a tetrahydroquinoline moiety. For the first time we …
Number of citations: 0 link.springer.com
B Bordás, I Belai, A Lopata… - Journal of chemical …, 2007 - ACS Publications
A method is presented for the interpretation of receptor docking score values (rough measures of binding affinities) of ligands in terms of 3D molecular field interaction contributions. The …
Number of citations: 13 pubs.acs.org

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